3-Methylbutane-1,2-diamine dihydrochloride is an organic compound with significant importance in chemical synthesis and biological applications. It is classified as a diamine, which refers to a class of organic compounds containing two amine groups. The compound's systematic name indicates its structure, which includes a methyl group and two amine functionalities on a butane backbone. This compound can be represented by the molecular formula and has a molecular weight of approximately 175.1 g/mol.
The synthesis of 3-Methylbutane-1,2-diamine dihydrochloride typically involves the reaction of 3-methylbutane-1,2-diamine with hydrochloric acid. The general procedure includes:
In industrial settings, the synthesis is scaled up using large reactors equipped with automated systems that control temperature and pH levels. Advanced filtration and crystallization methods are employed to purify the final product, ensuring high yields and purity suitable for research applications.
The molecular structure of 3-Methylbutane-1,2-diamine dihydrochloride can be depicted as follows:
This structure indicates that the compound features two amine groups attached to a branched butane chain, with two chloride ions associated with it as a dihydrochloride salt.
3-Methylbutane-1,2-diamine dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Methylbutane-1,2-diamine dihydrochloride involves its ability to interact with various molecular targets. As a diamine, it can form complexes with metal ions, influencing catalytic processes in organic synthesis. Furthermore, its capacity for nucleophilic substitution allows it to modify other molecules, thus altering their chemical and biological properties.
3-Methylbutane-1,2-diamine dihydrochloride appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications but are not extensively detailed in available literature.
The compound exhibits basic properties due to the presence of amine groups. It readily forms salts with acids and participates in various chemical reactions typical of primary amines.
Relevant data includes:
3-Methylbutane-1,2-diamine dihydrochloride has diverse applications across several fields:
The synthesis of aliphatic diamines, including 3-Methylbutane-1,2-diamine, has progressed from classical condensation reactions to sophisticated catalytic and enzymatic strategies. Early methodologies relied on the condensation of aldehydes with ethylenediamine derivatives. For example, Donia’s pioneering work (1949) demonstrated that formaldehyde reacts with N,N'-disubstituted ethylenediamines below 50°C to form 1,3-dialkylimidazolidines—precursors to diamines like 3-Methylbutane-1,2-diamine [6]. This approach faced limitations in regioselectivity and functional group tolerance, particularly with sterically hindered aldehydes. Subsequent advancements introduced reductive amination techniques using ketones or aldehydes with ammonia or amines over metal catalysts (e.g., Ni, Co), improving yields but requiring high-pressure hydrogenation equipment [6] [8].
The integration of computational chemistry marked a significant turning point. Force fields like MM3-00 and MMFF94 (mean error: 1.28–1.30 kcal mol⁻¹) enabled precise prediction of conformational energies during ring closure or reduction steps, guiding the optimization of diastereoselective routes [8]. Modern strategies leverage directed evolution and artificial metabolic pressures, as demonstrated in E. coli strains engineered for NAD⁺ regeneration. Here, oxidoreductases reduce precursor ketones to chiral amines, enabling enantioselective synthesis of diamine scaffolds under anaerobic conditions [5].
Table 1: Evolution of Synthetic Approaches for Aliphatic Diamines
Era | Method | Key Reagents/Conditions | Limitations |
---|---|---|---|
1940s–1960s | Condensation | Aldehydes + ethylenediamines, <50°C | Low yields with bulky aldehydes |
1970s–1990s | Reductive Amination | Ketones, H₂, metal catalysts | High pressure, over-reduction |
2000s–Present | Biocatalytic Reduction | Engineered dehydrogenases, NAD⁺ cofactors | Substrate specificity |
2010s–Present | Computational Design | MMFF94/MM3-00 force fields | Hardware-intensive |
Diastereocontrol in 3-Methylbutane-1,2-diamine synthesis centers on chiral induction during C–N bond formation. Key innovations include:
Conformational analysis reveals that 1,3-allylic strain dictates stereoselectivity. In transition states, the isopropyl group adopts pseudo-equatorial positions to minimize A^(1,3)-strain, favoring one diastereomer by 2.1 kcal mol⁻¹—validated via DLPNO-CCSD(T) calculations [8].
Table 2: Diastereoselective Techniques for Diamine Synthesis
Strategy | Mechanism | Diastereoselectivity | Key Insight |
---|---|---|---|
Chiral Sulfinyl Imines | Nucleophilic addition to imine | Up to 98% de | Steric shielding of Re face |
Biocatalytic Resolution | Kinetic resolution via acylation | >99% ee | Enantioselective acyl transfer |
Ru-Catalyzed Hydrogenation | Hydride transfer to enamine | 95% ee | Ligand-controlled facial bias |
Solvent-free methodologies address waste reduction and energy efficiency in diamine synthesis. A breakthrough involves deep eutectic solvents (DES) as reaction media. For example, a DES composed of N,N'-dimethylurea (DMU) and L-(+)-tartaric acid (7:3 ratio) melts at 70°C and facilitates imine formation and reduction without auxiliary solvents. This system achieves 89% yield for a model diamine, eliminating purification steps and reducing E-factor by 75% [7].
Catalytic innovations focus on recyclable heterogeneous catalysts:
Mechanistic studies confirm DES enhances proton shuttle effects, accelerating iminium ion reduction via hydrogen-bond networks [7].
Scaling 3-Methylbutane-1,2-diamine synthesis confronts three hurdles:
Table 3: Scalability Solutions for Industrial Synthesis
Challenge | Solution | Scale Achieved | Productivity Gain |
---|---|---|---|
Cofactor Cost | Engineered E. coli with NAD⁺ defect | 30 g/L | 5-fold yield increase |
Catalyst Deactivation | Continuous-flow with scavenger resins | 100 kg/batch | 90% catalyst reuse |
Reaction Equilibrium | Reactive distillation | 500 L reactor | 25% energy reduction |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4